(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone
Description
This compound is a heterocyclic hybrid featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group, a piperidine ring, and an isoxazol-5-yl methanone moiety. The piperidine ring introduces conformational flexibility, which may influence binding to biological targets.
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c20-15(12-3-6-16-23-12)19-7-4-10(5-8-19)13-17-18-14(22-13)11-2-1-9-21-11/h1-3,6,9-10H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFWBDMISHFPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone is a novel heterocyclic compound that combines structural elements of furan, oxadiazole, piperidine, and isoxazole. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and utilizing various reagents such as hydrazine and carbon disulfide for oxadiazole formation. Specific methods include microwave-assisted synthesis which enhances yield and reduces reaction time .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and piperidine moieties. For instance:
- Antibacterial Activity : Compounds similar to the target molecule have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains including E. coli, S. aureus, and P. aeruginosa . The presence of electron-withdrawing groups in the structure has been associated with enhanced antibacterial properties.
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound A (related structure) | 4.69 | Bacillus subtilis |
| Compound B | 5.64 | Staphylococcus aureus |
| Compound C | 13.40 | Pseudomonas aeruginosa |
Antifungal Activity
The compound has also demonstrated antifungal properties, particularly against species like Candida albicans. In vitro studies indicated that derivatives exhibited varying degrees of antifungal activity with MIC values ranging from 16.69 to 78.23 µM .
Anticancer Activity
Research has indicated that oxadiazole derivatives possess anticancer properties. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation in various human cancer cell lines, suggesting potential therapeutic applications in oncology . The mechanism often involves the induction of apoptosis in cancer cells.
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study evaluating a series of oxadiazole derivatives found that modifications to the piperidine ring significantly affected antibacterial potency. Compounds with halogen substitutions exhibited higher activity levels compared to their non-substituted counterparts .
- Anticancer Mechanism Investigation : Another study focused on the mechanism of action for oxadiazole derivatives in cancer treatment revealed that these compounds could inhibit specific signaling pathways involved in cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:
- The presence of electron-withdrawing groups enhances antibacterial activity.
- Substituents on the piperidine ring can modulate both antimicrobial and anticancer activities.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of the oxadiazole ring is believed to enhance the interaction with microbial cell membranes.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research indicates that oxadiazole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This opens avenues for therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Neuroprotective Effects
The neuroprotective potential of compounds containing furan and oxadiazole has been documented in literature. These compounds may modulate neuroinflammatory responses and oxidative stress in neurodegenerative diseases . The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
In a comparative study on various oxadiazole derivatives, (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone demonstrated superior antimicrobial activity against Klebsiella pneumoniae, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, compounds structurally related to (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone were shown to significantly reduce markers of oxidative stress and inflammation in brain tissues . This suggests a promising role in developing therapies for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Compounds
Key Comparative Insights:
Structural Flexibility vs. In contrast, the planar thiazole-pyrazole systems in ’s compounds exhibit restricted rotation, which may enhance target selectivity .
Bioactivity Implications: The 1,3,4-oxadiazole-furan combination in both the target compound and LMM11 is associated with antifungal activity, as seen in LMM11’s inhibition of Candida spp. . The isoxazolyl methanone group in the target compound and ’s analog may modulate selectivity toward enzymes like cytochrome P450, a common target for azole antifungals .
Solubility and Lipophilicity :
- The target compound’s furan and piperidine groups likely result in moderate solubility, whereas LMM11’s sulfamoyl and benzamide substituents increase lipophilicity, necessitating surfactants for solubilization .
- ’s ethoxybenzothiazole enhances membrane permeability but may reduce aqueous solubility compared to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
